3-Hydroxy-4-methylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRVOYKJNNIOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657690 | |
| Record name | 3-Hydroxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-98-9 | |
| Record name | 3-Hydroxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Hydroxy 4 Methylquinolin 2 1h One and Its Derivatives
Chemo- and Regioselective Synthesis of the Core Quinolinone Skeleton
The construction of the fundamental 3-hydroxy-4-methylquinolin-2(1H)-one framework is achievable through a variety of synthetic routes. These methods are broadly categorized into classical high-temperature condensations and modern catalytic processes that offer greater efficiency and environmental compatibility.
Classical Approaches to this compound Synthesis
The traditional synthesis of quinolin-2(1H)-one derivatives often relies on thermal condensation and cyclization reactions that require high temperatures and sometimes harsh conditions. mdpi.comtandfonline.com One of the most established methods is the Conrad-Limpach synthesis , which involves the reaction of an aniline (B41778) with a β-ketoester. mdpi.comnih.gov For this compound, this would typically involve the condensation of an aniline with diethyl methylmalonate.
The general procedure involves heating a mixture of the appropriate aniline and a substituted diethyl malonate. chemicalbook.com The reaction proceeds in two stages: an initial heating phase at a lower temperature (e.g., 220-230°C) followed by a higher temperature phase (e.g., 260-270°C) to drive the intramolecular cyclization and distillation of ethanol. chemicalbook.com The resulting quinolinone is then typically isolated by pouring the hot reaction mixture into a solvent like toluene, followed by purification through dissolution in an aqueous base, treatment with decolorizing charcoal, and final precipitation by acidification. chemicalbook.com
Another relevant classical method is the Gould-Jacobs reaction , which also starts from an aniline derivative but utilizes an ethoxymethylenemalonate ester, followed by thermal cyclization. mdpi.comnih.gov These classical approaches, while effective, are often criticized for their high energy consumption, use of hazardous solvents, and long reaction times, which has prompted the development of more sustainable alternatives. mdpi.com
Modern Catalyst-Driven Syntheses and Green Chemistry Principles
In response to the limitations of classical methods, modern organic synthesis has shifted towards catalyst-driven processes that align with green chemistry principles by minimizing waste, energy consumption, and the use of hazardous materials. researchgate.netacs.org The synthesis of quinoline (B57606) and quinolinone derivatives has been significantly advanced by the application of various catalysts, including nanocatalysts, Brønsted acids, and transition metals. nih.govacs.org
Catalytic systems promote reactions under milder conditions, often leading to higher yields and improved selectivity. Examples of green catalysts used in quinoline synthesis include p-toluenesulfonic acid (p-TSA), cerium nitrate, and various supported metal nanoparticles. researchgate.net Iron oxide nanoparticles (Fe₃O₄ NPs), for instance, have been employed as a reusable catalyst for synthesizing quinoline derivatives in green solvents like water or ethanol. nih.gov The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which is both economically and environmentally advantageous. nih.govacs.org
The development of metal-free reaction protocols and procedures catalyzed by transition metals or N-heterocyclic carbenes (NHCs) represents another significant advancement. mdpi.com For example, an SbF₅-MeOH catalytic system has been shown to efficiently promote the alkyne-carbonyl metathesis of o-alkynylaniline derivatives and aldehydes to produce dihydroquinolinones with high selectivity. nih.gov These modern methods represent the future of quinolinone synthesis, offering pathways that are not only efficient but also environmentally responsible. mdpi.comacs.org
Table 1: Comparison of Catalytic Systems in Quinolinone Synthesis
| Catalyst Type | Example Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Ethanol/Water | Readily available, effective, promotes green conditions. researchgate.net |
| Nanocatalyst | Fe₃O₄ Nanoparticles | Water/Ethanol | High efficiency, reusable, environmentally benign. nih.gov |
| Lewis Acid | NbCl₅ | DMF | Effective in multicomponent reactions, good yields. researchgate.net |
| Transition Metal | Rhodium Complexes | Acetonitrile | Used for synthesis from hydrazones and alkynes. nih.gov |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Not specified | Mild reaction conditions, metal-free. mdpi.com |
One-Pot Multicomponent Reactions in Quinolinone Synthesis
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in synthetic chemistry, allowing for the construction of complex molecules like quinolinones in a single, efficient step from three or more starting materials. researchgate.netresearchgate.net This approach enhances atom economy and reduces waste by eliminating the need to isolate intermediate compounds. researchgate.net
The Friedländer synthesis , which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a well-known method that can be adapted into an MCR format for quinoline synthesis. nih.govnih.gov For the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives, a common MCR involves the reaction of an aniline, an aldehyde, and a 1,3-dicarbonyl compound. inorgchemres.org Catalysts are often employed to facilitate these reactions. For instance, NbCl₅ has been used to catalyze a four-component reaction between an aldehyde, malononitrile, 3-acetyl-4-hydroxy-2(1H)-quinolone, and ammonium (B1175870) acetate (B1210297) to produce quinolone-pyridine hybrids in good yields. researchgate.net
These MCRs often proceed via a sequence of reactions, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization, all occurring in the same reaction vessel. acs.orgresearchgate.net The use of green solvents like water further enhances the sustainability of these synthetic protocols. researchgate.net
Functionalization and Derivatization Strategies
Once the core this compound structure is synthesized, it can be further modified through various functionalization and derivatization reactions to create a diverse range of analogues.
N-Alkylation and N-Arylation Reactions of the Quinolinone Core
Modification at the nitrogen atom of the quinolinone ring is a common strategy for creating derivatives. N-alkylation can be achieved by reacting the parent quinolinone with an alkyl halide, such as methyl iodide or ethyl iodide, in the presence of a base. nih.gov For example, 1-methyl-2H-benzo[d] nih.govresearchgate.netoxazine-2,4(1H)-dione, a precursor for N-methylated quinolones, can be synthesized from isatoic anhydride (B1165640) and methyl iodide. nih.gov However, direct N-alkylation of the 3-hydroxyquinolin-2(1H)-one scaffold can be problematic, potentially leading to a mixture of N- and O-alkylated products due to the reactive hydroxyl group. nih.gov
N-arylation introduces an aryl group at the nitrogen position. Modern methods like the Buchwald-Hartwig amination have been successfully used to prepare N-arylated anthranilic acid derivatives, which can then be cyclized to form N-arylated 3-hydroxyquinolin-4(1H)-ones. nih.gov This approach provides a versatile route to a wide array of N-aryl derivatives with good substrate scope and purity. nih.gov
Electrophilic and Nucleophilic Substitutions on the Quinolinone Ring
The quinolinone ring system is susceptible to both electrophilic and nucleophilic substitution, allowing for functionalization at various positions. researchgate.netyoutube.com
Electrophilic substitutions (such as nitration or bromination) on the quinoline nucleus typically occur on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. researchgate.netyoutube.comyoutube.com The directing influence of the existing substituents and the nitrogen atom generally favors substitution at the C5 and C8 positions. youtube.comyoutube.com
Nucleophilic substitutions , conversely, take place on the electron-deficient heterocyclic ring, primarily at the C2 and C4 positions. researchgate.netyoutube.com In this compound, these positions are already substituted. However, other positions can be targeted under specific conditions. For example, formylation of 4-hydroxy-2-quinolones using a dimethylformamide (DMF)/triethylamine (Et₃N) mixture has been shown to lead to substitution at the C3 position, forming an intermediate that can react further to produce 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov Furthermore, vicarious nucleophilic substitution can introduce substituents ortho to a nitro group if one is present on the benzene ring. iust.ac.ir
Table 2: Regioselectivity in Quinoline Ring Substitutions
| Reaction Type | Reagents | Preferred Position(s) | Ring |
|---|---|---|---|
| Electrophilic Substitution | Fuming HNO₃ / H₂SO₄ (Nitration) | C5 and C8 | Benzene Ring youtube.com |
| Electrophilic Substitution | Br₂ / H₂SO₄ (Bromination) | C5 and C8 | Benzene Ring youtube.com |
| Nucleophilic Substitution | NaNH₂ / Liquid NH₃ (Amination) | C2 and C4 | Pyridine Ring youtube.com |
| Nucleophilic Substitution | BuLi (Alkylation) | C2 | Pyridine Ring youtube.com |
| Formylation | DMF / Et₃N | C3 | Pyridine Ring nih.gov |
Cycloaddition Reactions for Fused Heterocyclic Systems (e.g., Pyranoquinolones, Furoquinolones)
Cycloaddition reactions are powerful, atom-economical tools in organic synthesis for constructing ring systems. mdpi.comnumberanalytics.com These reactions, in which two or more molecules combine to form a new ring without the loss of any atoms, are particularly valuable for creating fused heterocyclic systems based on the quinolone scaffold. numberanalytics.comnih.gov Key examples include the Diels-Alder ([4+2] cycloaddition) and 1,3-dipolar ([3+2] cycloaddition) reactions, which allow for the synthesis of complex molecules with high regio- and stereoselectivity. numberanalytics.comnumberanalytics.comlibretexts.org
Pyranoquinolones: The synthesis of pyrano[3,2-c]quinoline derivatives, a class of fused heterocycles, can be achieved through a one-pot, multi-component reaction. nih.gov This strategy often involves the initial condensation of a 4-hydroxyquinolin-2-one derivative with an aldehyde and an active methylene (B1212753) compound, such as malononitrile. The proposed mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, forming a cinnamic nitrile derivative. This intermediate then undergoes a Michael addition with the 4-hydroxyquinolin-2-one, followed by an intramolecular cyclization to yield the final pyrano[3,2-c]quinoline product. nih.gov The reaction of 4-hydroxy-1-methylquinolin-2-ones with malonates can also lead to the formation of 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones. researchgate.net These pyranoquinolinediones can serve as precursors for further transformations. researchgate.netnih.govrsc.org
Furoquinolones and Other Fused Systems: While direct cycloaddition to form furoquinolones is less commonly detailed, analogous [3+2] cycloaddition strategies are employed to create other five-membered heterocyclic rings fused to the quinolone core. A notable example is the synthesis of pyrrolo[3,2-c]quinolines. This is achieved through a copper(II)-catalyzed formal (3+2) cycloaddition of 3-aryl-2H-azirines with 4-hydroxyquinolin-2-one derivatives. mdpi.com The reaction proceeds via the cleavage of the N1-C2 bond of the azirine ring. mdpi.com Similarly, formal [3+2] cycloaddition reactions involving quinolinium ylides (as azomethine ylide precursors) and electron-poor alkenes can produce pyrrolo[1,2-a]quinolines as single regio- and stereoisomers. researchgate.net
The table below summarizes representative cycloaddition reactions for generating fused quinolone systems.
| Reaction Type | Reactants | Fused System | Catalyst/Conditions | Ref |
| Multi-component Condensation / Michael Addition / Cyclization | 2,4-Dihydroxy-1-methylquinoline, Aromatic aldehyde, Malononitrile | Pyrano[3,2-c]quinoline | Triethylamine, Reflux in ethanol | nih.gov |
| Formal [3+2] Cycloaddition | 4-Hydroxyquinolin-2-one, 3-Aryl-2H-azirine | Pyrrolo[3,2-c]quinoline | Cu(II) or Cu(I) compounds | mdpi.com |
| Formal [3+2] Cycloaddition | Quinolinium salt (ylide precursor), Electron-poor alkene | Pyrrolo[1,2-a]quinoline | Triethylamine | researchgate.net |
| [4+2] Cycloaddition (HDA) | Nitrosodienophiles, Azetidinodiazepines | Pyrrolidine-fused systems | Not specified | nih.gov |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms, including the identification of transient intermediates, is crucial for optimizing synthetic routes and designing novel molecular structures.
Proposed Reaction Pathways and Intermediate Compound Formation
The synthesis of the quinolone core and its derivatives often proceeds through complex, multi-step sequences involving distinct intermediates.
Camps Cyclization: A classical method, the Camps cyclization, involves the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com The reaction mechanism hinges on the enolization of the substrate, which then cyclizes to form either quinolin-4-ones or quinolin-2-ones depending on the specific substrate and reaction conditions. mdpi.com
Palladium-Catalyzed Reactions: Modern synthetic methods frequently utilize palladium catalysis. For instance, the synthesis of 4-aryl-2-quinolones can be achieved via a Heck-type coupling reaction between 2-iodoanilines and other reactants. nih.gov This process smoothly forms an identifiable intermediate (intermediate 8 in the study), which subsequently undergoes aminocyclization to yield the final quinolone product. nih.gov In other palladium-catalyzed routes, an intermolecular Heck reaction is followed by an intramolecular C-H amidation to prepare 4-aryl-2-quinolones. nih.gov
Ring-Opening and Recyclization Cascades: Fused systems like pyranoquinolones can act as versatile precursors. For example, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes ring-opening and recyclization when treated with various carbon nucleophiles like cyanoacetamide or 1H-benzimidazol-2-ylacetonitrile. nih.govrsc.org This sequence allows for the transformation of the pyran ring into other heterocyclic systems, such as pyridines or pyrido[1,2-a]benzimidazoles, tethered to the 4-hydroxy-1-methylquinolin-2(1H)-one core. nih.govrsc.org
Domino and Tandem Reactions: One-pot syntheses often rely on a cascade of reactions where the product of one step is the substrate for the next. A proposed mechanism for quinoline synthesis from o-aminothiophenol and 1,3-ynone involves a zirconocene-catalyzed Michael addition to form an initial intermediate (IV). rsc.org This is followed by an intramolecular cyclization and condensation to form a seven-membered ring intermediate (V), which then undergoes an iodine-mediated desulfurative process to yield the quinoline framework. rsc.org
The table below outlines key intermediates in various quinolone synthetic pathways.
| Synthetic Method | Starting Materials | Key Intermediate(s) | Final Product Class | Ref |
| Pd-Catalyzed Heck/Aminocyclization | 2-Iodoaniline, (Z)-N-Phenylcinnamamide | Heck-coupled intermediate (isolated) | 4-Phenyl-2-quinolone | nih.gov |
| Zirconocene-Catalyzed Tandem Reaction | o-Aminothiophenol, 1,3-Ynone | Michael adduct, 1,5-Benzothiazepine | Quinolines | rsc.org |
| Camps Cyclization | N-(2-Acylaryl)amide | Enolate intermediate | Quinolin-4-ones / Quinolin-2-ones | mdpi.com |
| Pyranoquinolone Recyclization | 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, Cyanoacetamide | Ring-opened species | Pyridine-fused quinolone | nih.govrsc.org |
| Multi-component Reaction | 2,4-Dihydroxy-1-methylquinoline, Aldehyde, Malononitrile | Cinnamic nitrile derivative (formed in situ) | Pyrano[3,2-c]quinoline | nih.gov |
Stereochemical Aspects in Derivative Synthesis
The stereochemical outcome of synthetic reactions is of paramount importance, as the three-dimensional arrangement of atoms can profoundly influence the biological activity of a molecule. In the synthesis of this compound derivatives, particularly those involving the formation of new chiral centers through cycloaddition, controlling stereochemistry is a key challenge and objective.
Cycloaddition reactions are renowned for their ability to control stereochemistry. libretexts.org The Diels-Alder reaction, for example, is highly stereoselective. numberanalytics.com This principle extends to the synthesis of complex fused quinolone systems. For instance, in the synthesis of certain pyrrolo[1,2-a]quinolines via a formal [3+2] cycloaddition, the products were formed as single regio- and stereoisomers, demonstrating the high degree of control inherent to the reaction pathway. researchgate.net
In more complex systems, such as the synthesis of steroid analogues using an intramolecular [4+2] cycloaddition, the reaction proceeds with high stereoselectivity, leading to the preferential formation of the trans-anti isomers. nih.gov This level of stereocontrol is governed by the orbital interactions and the geometry of the transition state. Similarly, hetero-Diels-Alder (HDA) reactions, such as those between nitrosodienophiles and dienes, can exhibit high face-selectivity, where the dienophile adds preferentially to one face of the diene, dictating the stereochemistry of the resulting cycloadduct. nih.gov
While specific studies on the stereochemical control in the synthesis of derivatives of this compound itself are not extensively detailed in the provided context, the principles observed in analogous cycloaddition reactions are directly applicable. The generation of chiral centers at the points of fusion between the quinolone core and the newly formed ring is dictated by the concerted or stepwise nature of the cycloaddition and the steric and electronic properties of the reacting partners. Future work in this area will likely focus on employing chiral catalysts or auxiliaries to achieve enantioselective synthesis of specific stereoisomers.
Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 4 Methylquinolin 2 1h One
Reactivity Towards Nucleophiles and Electrophiles
Electrophilic Reactions: The quinolinone ring system can undergo electrophilic substitution reactions. The hydroxyl group at C4 and the lactam nitrogen activate the ring, making it susceptible to attack by electrophiles.
Nitration: The nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one, a closely related compound, to its 3-nitro analogue demonstrates the susceptibility of the C3 position to electrophilic attack. researchgate.net This reaction is typically carried out using a mixture of nitric acid and sodium nitrite (B80452) in acetic acid. researchgate.net The introduction of a nitro group is a key step for further functionalization, such as reduction to an amino group. researchgate.net
Halogenation: 3-Acetyl-4-hydroxyquinolin-2(1H)-one derivatives undergo halogenation, such as chlorination, at the C3 position, further highlighting this position's reactivity towards electrophiles. researchgate.net
Nucleophilic Reactions: The quinolinone scaffold can be synthesized or modified through reactions involving nucleophiles. For instance, the synthesis of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives involves the ring-opening and recyclization of a precursor, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, by various carbon and nitrogen nucleophiles. rsc.orgnih.gov This process underscores the utility of nucleophilic addition-elimination pathways in building complex molecules based on the quinolinone core. rsc.org
Examples of nucleophiles used in these transformations include:
Cyanoacetamide rsc.org
Malononitrile dimer rsc.org
5-Amino-2,4-dihydro-3H-pyrazol-3-one rsc.orgnih.gov
5-Amino-3-methyl-1H-pyrazole rsc.orgnih.gov
Furthermore, derivatives like 3-acetyl-4-hydroxy-1-phenyl/methyl quinolin-2(1H)-one can undergo Claisen-Schmidt condensation with ketones, a reaction initiated by nucleophilic attack from the enolate of the ketone. bibliomed.org In some contexts, particularly with a nitro-substituent present, the quinoline (B57606) ring can undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov
Computational studies, such as Molecular Electrostatic Potential (MEP) analysis, are used to identify the reactive sites within these molecules, predicting regions prone to electrophilic and nucleophilic attack. rsc.org
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Electrophilic | |||
| Nitration | 70% HNO₃, NaNO₂ in CH₃COOH | 3-Nitro-4-hydroxy-1-methylquinolin-2(1H)-one | researchgate.net |
| Nucleophilic | |||
| Ring Opening/Recyclization | Cyanoacetamide, Malononitrile dimer, Amino-pyrazoles | 3-Heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-ones | rsc.orgnih.gov |
| Condensation | Ketones (via Claisen-Schmidt) | 3-Substituted-4-hydroxy-2-oxo-1-phenyl/methylquinolin-2-(1H)-one derivatives | bibliomed.org |
Oxidative and Reductive Transformations
The 3-hydroxy-4-methylquinolin-2(1H)-one system and its derivatives can undergo both oxidative and reductive transformations, which are crucial for modifying substituents on the quinolinone core.
Oxidative Transformations: While the core quinolinone ring is relatively stable to oxidation, substituents can be readily oxidized. A key example is the oxidation of the acetyl group in 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one using selenium dioxide (Riley oxidation). researchgate.net This reaction selectively converts the acetyl group into an α-keto acid functionality without affecting the quinolinone ring. researchgate.net
Reductive Transformations: The reduction of substituents on the quinolinone ring is a common and synthetically useful transformation. The nitro group, which can be introduced at the C3 position via electrophilic nitration, is frequently reduced to an amino group. researchgate.net This transformation is a pivotal step in creating 3-amino-4-hydroxy-quinolinone derivatives, which are valuable precursors for synthesizing more complex heterocyclic systems. researchgate.net
Common reducing agents for this transformation include:
Sodium dithionite (B78146) (Na₂S₂O₄): Used in an alkaline aqueous solution to reduce 3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one to its corresponding 3-amino derivative. researchgate.net
Stannous chloride (SnCl₂): A mild reducing agent effective for converting various nitroquinolines into their respective aminoquinolines. nih.gov
| Transformation | Substrate | Reagent(s) | Product | Reference(s) |
| Oxidation | 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Selenium dioxide (SeO₂) | α-Keto acid derivative | researchgate.net |
| Reduction | 3-Nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one | Sodium dithionite (Na₂S₂O₄) | 3-Amino-4-hydroxy-1-methyl-quinolin-2(1H)-one | researchgate.net |
| Reduction | Nitroquinoline derivatives | Stannous chloride (SnCl₂) | Aminoquinoline derivatives | nih.gov |
Rearrangement Reactions and Tautomeric Equilibria in Solution
The structural dynamics of this compound in solution are characterized by tautomeric equilibria. The quinoline core itself can also participate in various skeletal rearrangement reactions under specific conditions.
Tautomeric Equilibria: The this compound structure is part of the broader class of 4-hydroxy-2(1H)-quinolinones, which exhibit tautomerism. researchgate.net The presence of keto-enol and lactam-lactim functionalities allows for the existence of multiple tautomeric forms. For the related compound 3-acetyl-4-hydroxyquinolin-2(1H)-one, four potential tautomers can exist in equilibrium. researchgate.net The equilibrium between these forms is rapid on the NMR timescale, often resulting in a single set of observed signals that represents a weighted average of the contributing tautomers. researchgate.net
The predominant tautomeric form is typically the 4-hydroxy-2(1H)-one structure, which is stabilized by an intramolecular hydrogen bond between the 4-hydroxyl group and the C3-substituent (if it is a carbonyl group), as well as the inherent stability of the amide linkage. researchgate.net The relative stability of these tautomers can be influenced by the solvent and has been studied using semiempirical quantum mechanics calculations, which indicate that the 4-hydroxy-2-oxo form is generally the most stable. researchgate.net The study of these equilibria is often conducted using NMR spectroscopy and computational chemistry. conicet.gov.ar
Rearrangement Reactions: The quinoline skeleton can undergo several types of rearrangement reactions, leading to significant structural transformations. While not always starting from this compound itself, these reactions illustrate the chemical possibilities of the quinoline framework.
Ring Expansion: Under specific conditions, related heterocyclic systems like oxindoles can undergo regiodivergent ring expansion to form quinolinone isomers. acs.org
Skeletal Editing: Recent advances have shown that quinoline N-oxides can undergo switchable skeletal editing through cyclizative sequential rearrangements, transforming them into diverse nitrogen-containing heterocycles like 2-substituted indoline (B122111) derivatives. bioengineer.org
Molecular Rearrangement: Certain quinolinone derivatives, such as pyrazino[2,3-c]quinolin-5(6H)-ones, have been observed to undergo unprecedented molecular rearrangements when reacting with reagents like isocyanic acid, leading to new types of spiro-hydantoin derivatives. mdpi.com
These rearrangement reactions highlight the dynamic nature of the quinoline core and its potential for generating diverse and complex molecular architectures. acs.orgbioengineer.orgmdpi.com
Spectroscopic and Advanced Analytical Characterization in Structural Confirmation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Quinolinone Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of quinolinone analogs, providing detailed information about the molecular framework. One-dimensional (1D) experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of individual protons and carbons, while two-dimensional (2D) techniques like COSY, HSQC, and HMBC establish connectivity between atoms. nih.gov
In the ¹H NMR spectrum of 4-hydroxy-3-methyl-2(1H)-quinolone, key signals include an allylic methyl group singlet around δ 1.98 ppm and aromatic methine protons between δ 7.12 and 7.85 ppm. nih.gov An exchangeable proton signal appearing as a singlet at δ 11.30 ppm is characteristic of the N-H group. nih.gov For N-substituted derivatives, such as 3,3′-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one), the N-CH₃ protons typically appear as a singlet in the upfield region, for instance at δ 3.68 ppm. rsc.orgnih.gov The protons of the quinolone ring system show characteristic splitting patterns; for example, H-5 often appears as a doublet in the downfield region around δ 8.11-8.21 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. For 4-hydroxy-3-methyl-2(1H)-quinolone, resonances for the four aromatic methines (C5–C8) appear between δ 115.0 and 129.8 ppm. nih.gov The spectrum also shows signals for two heteroatom-substituted sp² carbons (C2 and C4) at approximately δ 164.0 and 157.4 ppm, respectively, and a distinctive upfield signal for the allylic methyl carbon at δ 9.6 ppm. nih.gov In derivatives like 3,3′-methylenebis(7-bromo-4-hydroxyquinolin-2(1H)-one), the methylene (B1212753) bridge carbon (CH₂) is observed around δ 19.80 ppm, while the carbonyl carbon (C-2) resonates at δ 165.12 ppm. nih.gov
The combination of 1D and 2D NMR is particularly powerful for confirming the structures of complex fused heterocyclic systems derived from the quinolinone core. nih.govnih.gov For instance, in pyrimido[5,4-c]quinoline derivatives, COSY spectra are used to confirm proton-proton correlations within the aromatic rings, while HSQC and HMBC experiments are essential for assigning quaternary carbons and linking different structural fragments. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Quinolinone Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|---|---|
| 4-Hydroxy-3-methyl-2(1H)-quinolone | ¹H | 1.98 (s) | CH₃ | nih.gov |
| 7.12 (d) | H-8 | nih.gov | ||
| 7.23 (t) | H-6 | nih.gov | ||
| 7.41 (t) | H-7 | nih.gov | ||
| 7.85 (d) | H-5 | nih.gov | ||
| 11.30 (s) | NH | nih.gov | ||
| ¹³C | 9.6 | CH₃ | nih.gov | |
| 106.9 | C-3 | nih.gov | ||
| 115.0 | C-8 | nih.gov | ||
| 121.2 | C-6 | nih.gov | ||
| 122.7 | C-7 | nih.gov | ||
| 129.8 | C-5 | nih.gov | ||
| 157.4 | C-4 | nih.gov | ||
| 164.0 | C-2 (C=O) | nih.gov | ||
| 3,3′-Methylenebis(7-bromo-4-hydroxyquinolin-2(1H)-one) | ¹H | 3.77 (s, 2H) | CH₂ | nih.gov |
| 7.22–7.30 (m, 4H) | Ar–H | nih.gov | ||
| 7.70–7.82 (m, 2H) | Ar–H | nih.gov | ||
| 12.14 (s, 2H) | NH | nih.gov | ||
| 12.90 (s, 2H) | OH | nih.gov | ||
| ¹³C | 19.80 | CH₂ | nih.gov | |
| 109.10 | C-3 | nih.gov | ||
| 160.58 | C-4 | nih.gov | ||
| 165.12 | C-2 (C=O) | nih.gov |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. Data recorded in DMSO-d₆.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Derivative Compounds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and analyzing the bonding characteristics within quinolinone derivatives. nih.govspectroscopyonline.com These methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. spectroscopyonline.comnih.gov
IR spectra of quinolinone derivatives are characterized by several key absorption bands. A broad absorption band is typically observed in the region of 3200–3000 cm⁻¹, which is attributed to N-H and O-H stretching vibrations. nih.govnih.gov Specifically, for 4-hydroxy-3-methyl-2(1H)-quinolone, broad bands around 3268 cm⁻¹ and 3186 cm⁻¹ indicate the presence of these hydroxyl and amine groups. nih.gov A strong, intense peak corresponding to the C=O (carbonyl) stretching vibration of the quinolone ring is consistently found in the 1640–1670 cm⁻¹ range. nih.govnih.gov For example, the IR spectrum of 3,3′-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) shows a characteristic C=O absorption at 1643 cm⁻¹. nih.gov Aromatic C=C stretching vibrations typically appear in the 1620–1500 cm⁻¹ region. nih.govmdpi.com
Raman spectroscopy provides complementary information, particularly for symmetric and non-polar bonds. spectroscopyonline.com The C=C double bond, for instance, is strongly Raman active. spectroscopyonline.com In studies of quinoline (B57606) derivatives, Raman spectra have been used to identify characteristic ring breathing modes and other skeletal vibrations that are weak in the IR spectrum. researchgate.net For example, a characteristic band around 1580 cm⁻¹ can be assigned to a δ(OH) mode in quinolin-8-ol. researchgate.net Computational DFT calculations are often used alongside experimental data to assign vibrational frequencies with high accuracy. mdpi.comresearchgate.net This combined approach allows for a detailed understanding of how structural modifications in derivatives affect their vibrational modes. mdpi.com
Table 2: Characteristic IR Absorption Frequencies for Quinolinone Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| O-H / N-H | Stretching | 3500–3000 (often broad) | nih.govnih.gov |
| Aromatic C-H | Stretching | 3100–3000 | nih.gov |
| Aliphatic C-H | Stretching | 2960–2850 | nih.gov |
| C=O (Amide I) | Stretching | 1670–1640 | nih.govnih.gov |
| Aromatic C=C | Stretching | 1620–1500 | nih.govmdpi.com |
| CH₂ | Bending (Scissoring) | ~1460 | nih.gov |
| C-O | Stretching | 1275–1200 | mdpi.com |
| C-N | Stretching | 1325–1230 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Synthesized Entities
Mass spectrometry (MS) is a critical analytical tool for the characterization of synthesized quinolinone derivatives, providing precise molecular weight information and valuable structural insights through fragmentation analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly powerful, enabling the determination of the exact molecular formula of a compound. nih.gov
For the parent compound 4-hydroxy-3-methyl-2(1H)-quinolone, HRESITOFMS (High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry) determined the molecular formula to be C₁₀H₉NO₂ based on the detection of a sodium adduct ion [M+Na]⁺ at m/z 198.0525, which closely matched the calculated value of 198.0526. nih.gov This level of accuracy is fundamental in confirming the elemental composition of novel structures.
In addition to molecular weight, the fragmentation patterns observed in the mass spectrum offer clues to the compound's structure. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are used to study these patterns. nih.govjfda-online.com The mass spectrum of a synthesized pyrido[1,2-a]benzimidazole (B3050246) derivative of quinolinone showed a molecular ion peak at m/z 427, confirming its molecular formula C₂₂H₁₃N₅O₅. nih.gov Similarly, for 3,3′-methylenebis(7-bromo-4-hydroxyquinolin-2(1H)-one), the mass spectrum displayed the molecular ion peak (M⁺) at m/z 490/489, consistent with the presence of bromine isotopes. nih.gov The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has become standard for the sensitive and specific detection of quinolone derivatives in various matrices. ugent.benih.gov
Table 3: Mass Spectrometry Data for Selected Quinolinone Derivatives
| Compound | Ionization Method | Molecular Formula | [M+H]⁺ or M⁺ (m/z) | Key Fragments (m/z) | Source |
|---|---|---|---|---|---|
| 4-Hydroxy-3-methyl-2(1H)-quinolone | HRESITOFMS | C₁₀H₉NO₂ | 198.0525 [M+Na]⁺ | - | nih.gov |
| 3,3′-Methylenebis(7-bromo-4-hydroxyquinolin-2(1H)-one) | FAB | C₂₁H₁₂Br₂N₂O₄ | 490/489 | 136, 120, 107 | nih.gov |
| 4-Hydroxy-1-methylquinolin-2(1H)-one tethered pyrido[1,2-a]benzimidazole (4) | MS | C₂₂H₁₃N₅O₅ | 427 | - | nih.gov |
| 4-Hydroxy-1-methylquinolin-2(1H)-one tethered pyrazolo[3,4-b]pyridine (5) | MS | C₁₆H₁₁N₅O₆ | 369.29 | - | rsc.org |
| 4-Hydroxy-1-methylquinolin-2(1H)-one tethered pyrido[2,3-d]pyrimidine (B1209978) (7) | MS | C₁₇H₁₁N₅O₇ | 397 | - | nih.gov |
X-ray Crystallography for Solid-State Structural Determination of Quinolinone Derivatives
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in confirming the structures of various 3-hydroxy-4-methylquinolin-2(1H)-one derivatives.
The crystal structure of 7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) was determined to be orthorhombic. niscpr.res.in X-ray analysis of 4-hydroxy-1-methylquinolin-2(1H)-one revealed a monoclinic crystal system, with strong intramolecular hydrogen bonds playing a significant role in the crystal packing. helsinki.fi These hydrogen bonds are a common feature in the crystal structures of quinolinone derivatives and are crucial for stabilizing the molecular conformation.
For more complex derivatives, such as 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), single-crystal X-ray analysis provided unequivocal proof of the anti-conformation of the two quinolone moieties relative to the methylene bridge. nih.gov This conformation is stabilized by the formation of intramolecular hydrogen bonds. nih.gov Similarly, the structure of a dimeric quinolone derivative was definitively proven by X-ray analysis, resolving ambiguity that could not be fully clarified by NMR alone. nih.gov In another study, a suitable crystal of a 4-hydroxy-2-quinolone analog, 8-hydroxy-3,3-dimethyl-5-(phenylamino)-3,4-dihydronaphthalene-1,6(2H,5H)-dione, was found to crystallize in the triclinic crystal system with a P-1 space group. nih.gov These crystallographic studies are essential for understanding structure-property relationships and for the rational design of new derivatives. acs.org
Table 4: Crystallographic Data for Selected Quinolinone Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Source |
|---|---|---|---|---|
| 7-Hydroxy-4-methylquinolin-2(1H)-one (HMQ) | Orthorhombic | Base-centered | - | niscpr.res.in |
| 4-Hydroxy-1-methylquinolin-2(1H)-one (1) | Monoclinic | - | Strong intramolecular hydrogen bonds | helsinki.fi |
| (E)-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (2) | Monoclinic | - | - | helsinki.fi |
| 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones) | - | - | Anti-conformation stabilized by H-bonds | nih.gov |
| 8-Hydroxy-3,3-dimethyl-5-(phenylamino)-3,4-dihydronaphthalene-1,6(2H,5H)-dione (5i) | Triclinic | P-1 | - | nih.gov |
Computational and Theoretical Investigations of 3 Hydroxy 4 Methylquinolin 2 1h One and Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. nih.gov It allows for the precise calculation of various physicochemical properties at a relatively low computational cost, making it easier to understand a molecule's behavior as an electrophile or nucleophile. nih.gov DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), are employed to determine optimized geometrical configurations and to compute a range of parameters that describe a molecule's electronic characteristics and reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of molecules. nih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
For a series of novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, DFT calculations revealed varying energy gaps. nih.gov For instance, one derivative exhibited the smallest energy gap (ΔE = 2.783 eV), suggesting higher reactivity, while another showed the largest energy gap (ΔE = 3.995 eV), indicating greater stability. nih.gov In a study of quinolone-triazole derivatives, the HOMO-LUMO energy gap was identified as a significant descriptor correlated with antibacterial activity against P. aeruginosa. nih.gov
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected 3-Heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one Derivatives. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Compound 3 | - | - | 2.783 |
| Compound 9 | - | - | 3.995 |
Note: Specific HOMO and LUMO values for individual compounds were not provided in the source material.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The MEP surface visually represents the charge distribution, with different colors indicating regions of positive (electrophilic) and negative (nucleophilic) potential. This analysis helps in understanding and predicting how a molecule will interact with other chemical species. For instance, in one study, MEP analysis showed that the nitrogen atom of an oxadiazole ring was the likely site for electrophilic attack. researchgate.net
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Global reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity index, provide quantitative measures of a molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies. acarindex.com
Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability. nih.gov
Softness (S) is the reciprocal of hardness and reflects a molecule's polarizability and reactivity. nih.gov
Electrophilicity quantifies the ability of a molecule to accept electrons.
In the study of 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, one compound with a hardness value of 1.998 eV was found to be more stable, while another with a softness value of 0.719 eV⁻¹ was identified as being more reactive. nih.gov For a series of 5,8-quinolinequinone derivatives, various global reactivity parameters were calculated using DFT to develop QSAR models for their anti-proliferative and anti-inflammatory activities. acarindex.com
Table 2: Global Reactivity Descriptors for Selected 3-Heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one Derivatives. nih.gov
| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) |
| Compound 3 | - | 0.719 |
| Compound 9 | 1.998 | - |
Note: A comprehensive list of values for all derivatives was not available in the source material.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Pre-clinical Focus)
Molecular docking and dynamics simulations are indispensable tools in modern drug discovery for predicting how a ligand (a small molecule like 3-hydroxy-4-methylquinolin-2(1H)-one or its analogs) will interact with a biological target, typically a protein.
Molecular docking studies have been performed on various quinolinone derivatives to elucidate their binding modes and affinities with specific protein targets. For example, novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives were docked into the active site of the topoisomerase IIβ protein (PDB ID: 4G0U). nih.gov Similarly, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) showed good binding affinity to the SARS-CoV-2 main protease (Mpro). nih.gov In another study, quinoline-pyrimidine hybrids were docked into the binding pocket of a target, revealing key hydrogen bonding interactions that may be responsible for their cytotoxic effects. researchgate.net
Molecular dynamics simulations complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govunram.ac.id This method is instrumental in designing new compounds with enhanced potency. unram.ac.id
Several QSAR studies have been conducted on quinolinone derivatives. For instance, a QSAR model was developed for quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis, which suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their anti-TB activity. nih.gov The statistical significance of this model was high, with an R² value of 0.83. nih.gov
Another QSAR study on quinolon-4(1H)-imine derivatives as antimalarial agents yielded a model with an even higher correlation coefficient (r² = 0.910), indicating a strong relationship between the calculated molecular descriptors and the observed biological activity. unram.ac.id For quinoline-triazole derivatives, DFT-based QSAR models were developed to predict their antibacterial activity against S. aureus and P. aeruginosa. nih.gov These models identified specific atomic charges and other descriptors as being critical for activity. nih.gov
Table 3: Statistical Parameters of a QSAR Model for Quinolon-4(1H)-imine Antimalarial Derivatives. unram.ac.id
| Parameter | Value |
| n (number of compounds) | 22 |
| r² (correlation coefficient) | 0.910 |
| SEE (standard error of estimate) | 0.171 |
| Fhit/Ftab | 4.510 |
| PRESS | 0.697 |
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR)
Computational methods, particularly DFT, are also used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool for structure elucidation and for confirming the identity of newly synthesized compounds.
In a study of novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, the experimental IR and NMR spectra were compared with the simulated spectra derived from DFT calculations, and a good agreement was found. nih.gov Similarly, for 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), the structures of the synthesized compounds were elucidated using a combination of experimental NMR, IR, and mass spectra. nih.gov The calculated IR spectra for 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277) also showed good correlation with the experimental data, for instance, in the prediction of carbonyl group stretching vibrations. nih.gov
Theoretical Studies on Tautomerism and Isomerism
Computational and theoretical chemistry have proven to be invaluable tools for investigating the structural nuances of quinolinone systems, particularly their tautomeric and isomeric forms. The molecular structure of this compound allows for the existence of several tautomers, primarily involving keto-enol and amine-imine equilibria. Theoretical studies on this compound and its close analogs consistently focus on determining the relative stabilities of these forms and the energetic barriers to their interconversion.
Research Findings on Tautomeric Stability
Quantum-chemical calculations, predominantly employing Density Functional Theory (DFT), have been extensively used to explore the tautomeric landscape of quinolinone derivatives. nuph.edu.uaresearchgate.netnih.govresearchgate.net These studies are crucial because the dominant tautomeric form can significantly influence the compound's chemical reactivity and biological interactions.
For the quinolinone core, the primary equilibrium investigated is the one between the 2-oxo (keto) form and the 2-hydroxy (enol) form, as well as the 4-oxo/4-hydroxy tautomerism in related structures. nuph.edu.uaresearchgate.net Computational studies on a range of 4-hydroxyquinoline (B1666331) derivatives have shown a consistent preference for the keto tautomer. researchgate.netresearchgate.net For instance, calculations at the B3LYP/6-311++G(d,p) level of theory for various substituted 4-hydroxyquinolines in the gas phase and in solvents like benzene (B151609), tetrahydrofuran (B95107) (THF), and water indicate the higher stability of the quinolinone (keto) form. researchgate.netresearchgate.net This preference is in agreement with experimental X-ray crystallographic data for structurally similar compounds, including 3-Chloro-4-methylquinolin-2(1H)-one. researchgate.netresearchgate.net
Studies on more complex analogs, such as 4-(methylsulfanyl)-3-[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, also reinforce these findings. nih.gov Thermodynamic analysis using DFT methods (M06-2X and B3LYP) revealed that the keto form is the most stable tautomer in both the gas phase and in ethanol. nih.gov The study also calculated high energy barriers for the tautomerization process, suggesting the keto form is kinetically persistent. nih.gov
The influence of substituents and solvent effects is a key aspect of these theoretical investigations. While the fundamental preference is for the keto form, the polarity of the solvent can modulate the relative energies of the tautomers. researchgate.net However, for most quinolinone systems studied, the keto form remains dominant even in polar solvents. researchgate.netnih.gov
The tables below summarize the findings from key theoretical studies on analogs of this compound.
Exploration of Biological Activities and Mechanistic Insights of 3 Hydroxy 4 Methylquinolin 2 1h One Derivatives in Vitro and Pre Clinical Studies
In Vitro Enzyme Inhibition Studies
Derivatives of the quinolinone core have been extensively studied for their ability to interact with and inhibit various enzymes, revealing specific mechanisms of action that are crucial for their therapeutic potential.
Topoisomerase enzymes are critical for managing DNA topology during cellular processes like replication and transcription, making them established targets for anticancer drugs. mdpi.comebi.ac.uk These enzymes function by creating temporary breaks in the DNA backbone, allowing strands to pass through each other before the break is resealed. ebi.ac.uk Topoisomerase inhibitors can be categorized as "poisons," which stabilize the transient enzyme-DNA cleavage complex, or as catalytic inhibitors that block the enzyme's function without stabilizing the complex. nih.gov
Several quinoline (B57606) and quinolone derivatives have been identified as topoisomerase poisons. nih.gov Their mechanism involves intercalating into the DNA at the site of the break and stabilizing the covalent complex formed between the topoisomerase and the DNA strand. nih.gov This stabilization prevents the religation of the DNA, leading to an accumulation of single or double-strand breaks. The persistence of this DNA damage triggers cellular DNA damage response pathways, which can ultimately induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, a study on quinoline-pyrimidine hybrid compounds investigated their interaction as inhibitors of human topoisomerase IIα through molecular docking. researchgate.net
The enzymes α-amylase and α-glucosidase are key players in carbohydrate digestion and glucose absorption. Their inhibition is a therapeutic strategy for managing hyperglycemia, particularly in the context of type 2 diabetes. While various chemical compounds, such as 4-hydroxy-3-methoxy benzoic acid derivatives, have been evaluated for their α-amylase and α-glucosidase inhibitory potential, specific research focusing on the in vitro modulation of these particular enzymes by 3-hydroxy-4-methylquinolin-2(1H)-one derivatives is not extensively covered in the available literature. researchgate.net
Cellular Antiproliferative and Cytotoxic Activities (In Vitro Cancer Cell Lines)
The 3-hydroxyquinolin-2(1H)-one (3HQ) core has proven to be a valuable scaffold for developing new compounds with significant anticancer activity. researchgate.net In vitro studies have demonstrated the potent cytotoxic effects of these derivatives against a range of human cancer cell lines.
For instance, novel 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones were synthesized and screened for their cytotoxic activity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines. mdpi.com Similarly, the development of 4-substituted-3-hydroxyquinolin-2(1H)-ones has yielded compounds with notable activity against breast cancer (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines. researchgate.net One study reported IC50 values as low as 4.82 μM against MCF-7 cells and 1.8 μM against NCI-H460 cells. researchgate.net Another series of 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives also showed promising antiproliferative effects against various cancer cell lines. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 4-Carboxylate-3HQs | NCI-H460 | up to 1.8 μM | researchgate.net |
| 4-Carboxylate-3HQs | MCF-7 | up to 4.82 μM | researchgate.net |
| "Peptidic-like" 3HQ (L-leucine deriv.) | NCI-H460 | 2.7 μM | researchgate.net |
| "Peptidic-like" 3HQ (L-leucine deriv.) | MCF-7 | 15.1 μM | researchgate.net |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | NCI-H522 | Strong Inhibition | researchgate.net |
| 3-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one (6b) | KB | 1.33 μM | mdpi.com |
| 3-(2-amino-6-(4-methoxyphenyl)pyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one (6e) | KB | 1.33 μM | mdpi.com |
| 3-(2-amino-6-phenylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one (6a) | HepG2 | 47.99 μM | mdpi.com |
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. Research into 3-hydroxyquinolin-2(1H)-one derivatives has provided valuable insights into how chemical modifications influence their cytotoxic activity.
A key finding is that the nature of the substituent at the 4-position of the quinolinone ring is critical. One study demonstrated that 4-carboxamide-3HQs exhibited improved anticancer activities compared to their 4-carboxylate-3HQ counterparts. researchgate.net Furthermore, the synthesis of "peptidic-like" 3HQs, which incorporate amino acid substituents, led to derivatives that not only showed potent cytotoxicity against MCF-7 and NCI-H460 cancer cells but also displayed a lack of significant cytotoxicity against a non-cancerous cell model (CHOK1). researchgate.net
In a different series of compounds, 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives were synthesized to establish SAR correlations. researchgate.net The introduction of a hydroxy group was intended to improve water solubility and provide a "synthetic handle" for creating hydrophilic prodrugs. researchgate.net This work identified 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one as a particularly promising compound with significant inhibitory activity against several cancer cell lines. researchgate.net
The cytotoxic effects of this compound derivatives are often linked to their ability to induce apoptosis and disrupt the normal cell cycle in cancer cells. As discussed previously, derivatives that function as topoisomerase poisons cause irreversible DNA damage, a primary trigger for apoptosis. nih.gov
Further mechanistic studies have provided additional insights. For example, COMPARE analysis of the highly active compound 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one suggested that its mechanism of action might be similar to that of antimitotic drugs like vincristine, which interfere with microtubule formation and arrest cells in mitosis. researchgate.net Naphthoquinones, which share some structural similarities, are known to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases, key enzymes in the apoptotic cascade. nih.gov While not directly demonstrated for all this compound derivatives, these findings suggest that apoptosis induction via multiple pathways is a likely mechanism for their anticancer activity.
Antimicrobial and Antiviral Potentials (In Vitro)
Beyond their anticancer properties, derivatives of the 4-hydroxy-2-quinolone scaffold have shown considerable promise as antimicrobial and antiviral agents in in vitro settings.
The 4-hydroxy-2-quinolone framework is considered a promising platform for developing new antimicrobial agents. researchgate.net Studies have shown that various analogs possess a wide range of biological activities, including antibacterial and antifungal effects. researchgate.net For example, one study reported that brominated 4-hydroxy-2-quinolone analogs with a nonyl side chain displayed exceptional in vitro antifungal activity against Aspergillus flavus, even surpassing the efficacy of the control drug, amphotericin B. researchgate.net These same compounds also showed antibacterial activity against Staphylococcus aureus. researchgate.net Other research has documented the activity of quinazolin-4(3H)-one derivatives against bacteria such as E. coli and S. typhimurium, as well as various fungal strains. mdpi.com
In the antiviral domain, molecular docking studies have explored the potential of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. researchgate.netnih.gov These computational predictions suggest a potential avenue for developing anti-COVID-19 agents. nih.gov Additionally, the hybridization of quinolone with other pharmacophores, such as pyrimidine, is being explored to create novel candidates with potential anti-HIV-1 activity. mdpi.com
Antioxidant Properties and Radical Scavenging Mechanisms
Quinoline derivatives are recognized as an important class of heterocyclic compounds with a wide range of biological activities, including significant antioxidant potential. ingentaconnect.com Their ability to scavenge free radicals is a key aspect of this activity, which is primarily investigated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. ingentaconnect.comresearchgate.netnih.gov
The antioxidant mechanism of quinolinone derivatives is often attributed to their chemical structure, particularly the presence of hydroxyl (-OH) groups and the nitrogen-containing heterocyclic ring. ingentaconnect.comiau.ir Phenolic hydroxyl groups are particularly effective at donating hydrogen atoms to neutralize free radicals. ingentaconnect.com For example, studies on 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives found that compounds possessing phenolic hydroxyl groups exhibited the highest antioxidant activity. ingentaconnect.com This is consistent with findings that catechol groups enhance the radical-scavenging capacity of antioxidants. ingentaconnect.com Similarly, the presence of an NH group within the fused ring system, such as in furo[2,3-f]quinoline derivatives, has been shown to contribute to good antioxidant activity. iau.ir
The radical scavenging efficacy can be quantified using methods like the DPPH assay, which measures the decrease in absorbance as the radical is quenched by the antioxidant. The results are often expressed as a percentage of scavenging activity or as an IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. For instance, a study on quinolin-5-ylamine imine derivatives demonstrated varied DPPH radical scavenging activity, with compound 3c (structure not detailed in source) showing the highest efficacy among the tested series. researchgate.net Another study found that while some quinoline derivatives showed no DPPH scavenging ability, others, like Qui3 (structure not detailed in source), had noticeable antioxidant potential against this radical and all tested derivatives were active against the ABTS cation radical. nih.gov
Table 1: In Vitro Antioxidant Activity of Selected Quinoline Derivatives
This table summarizes the DPPH radical scavenging activity for a series of newly synthesized quinolin-5-ylamine derivatives. The data shows the percentage of radical scavenging at two different concentrations. Butylated Hydroxytoluene (BHT) was used as a standard for comparison.
| Compound | Scavenging Effect (%) at 100 µg/mL | Scavenging Effect (%) at 200 µg/mL |
| 3a | 20.2 | 34.9 |
| 3b | 21.4 | 39.5 |
| 3c | 49.0 | 58.0 |
| 5a | 09.6 | 18.5 |
| 5b | 11.0 | 21.3 |
| 5c | 07.2 | 15.2 |
| BHT (Standard) | 74.1 | 99.3 |
| Data sourced from a study on quinolin-5-ylamine derivatives. researchgate.net |
Photosynthesis-Inhibiting Activity and Chloroplast Studies
Certain quinolinone derivatives have been identified as inhibitors of photosynthesis. psu.edunih.gov The mechanism of action often involves the disruption of the photosynthetic electron transport (PET) chain in chloroplasts, specifically at Photosystem II (PS II). nih.govnih.gov The QB quinone-binding site within PS II is a critical target for many herbicides. psu.edunih.gov These inhibitor compounds compete with the native plastoquinone (B1678516) for binding at the QB site, thereby blocking the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). nih.gov
A study on a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones investigated their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts. psu.edu The inhibitory activity, expressed as IC50 values, showed a wide range depending on the substitution pattern on the quinolinone ring. psu.edu For example, the unsubstituted 4-hydroxyquinolin-2(1H)-one had virtually no effect on OER, while certain substituted derivatives showed moderate inhibitory activity. psu.edu Compound 5 (6-Chloro-4-hydroxy-1H-quinolin-2-one) and compound 2 (6-Bromo-4-hydroxy-1H-quinolin-2-one) were the most active in the series, though their activity was still significantly lower than the commercial herbicide DCMU (Diuron). psu.edunih.gov
Structure-activity relationship (SAR) analyses suggest that lipophilicity plays a role, as the inhibitor must be able to reach the hydrophobic QB binding pocket. psu.edu It has been noted that a hydrophobic tail can often be attached to inhibitor structures without a loss of binding affinity. psu.edu The presence of an amide (-NHCO-) functionality is also a common feature in many PS II inhibitors. psu.edu
Table 2: Photosynthesis-Inhibiting Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-one Derivatives
This table presents the IC50 values for the inhibition of the oxygen evolution rate (OER) in spinach chloroplasts by various quinolinone derivatives. The IC50 value represents the molar concentration required to cause 50% inhibition.
| Compound Number | Substituent | IC50 (µmol/L) |
| 1 | H (Unsubstituted) | > 1000 |
| 2 | 6-Br | 157 |
| 3 | 7-Br | 363 |
| 4 | 6-Cl | 239 |
| 5 | 7-Cl | 126 |
| 6 | 6-CH3 | 821 |
| 7 | 7-CH3 | 925 |
| 8 | 8-CH3 | > 1000 |
| 9 | 6-OCH3 | > 1000 |
| 10 | 7-OCH3 | > 1000 |
| 11 | 6,7-di-CH3 | 556 |
| DCMU (Standard) | - | 2.1 |
| Data sourced from a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones and spinach chloroplasts. psu.edunih.gov |
Biochemical Pathways and Enzymatic Transformations Involving Quinolinone Derivatives (e.g., Dioxygenase Reactions)
Quinoline and quinolinone scaffolds are subject to various enzymatic transformations, particularly by microbial dioxygenase enzymes. nih.govfrontiersin.org These enzymes are crucial in the biodegradation and metabolic pathways of aromatic compounds. Rieske non-heme iron dioxygenases, such as Toluene dioxygenase (TDO), Naphthalene dioxygenase (NDO), and Biphenyl dioxygenase (BPDO), can catalyze the dearomatization of the quinoline ring system through stereoselective cis-dihydroxylation. nih.govfrontiersin.org
For instance, the UV4 mutant strain of Pseudomonas putida, which expresses TDO, has been used to transform quinoline into its corresponding cis-dihydrodiols. nih.govfrontiersin.org Similarly, TDO can catalyze the cis-dihydroxylation of 2-quinolone. frontiersin.org These reactions are significant as they represent initial steps in the microbial metabolism of quinolines and can lead to the formation of various hydroxylated derivatives. nih.govfrontiersin.org The position of substituents on the quinoline ring can influence the yield and type of metabolite produced. frontiersin.org
Beyond degradation, enzymatic reactions are harnessed for the chemoenzymatic synthesis of complex quinolone alkaloids. nih.govnorthumbria.ac.uk The Fe/2OG-dependent dioxygenase AsqJ, for example, catalyzes the asymmetric epoxidation of quinolone substrates. nih.gov This enzymatic step can be followed by a chemically-triggered rearrangement to form the viridicatin (B94306) skeleton, a core structure in numerous natural products. nih.gov Other enzymatic strategies include the use of monoamine oxidase (MAO-N) to catalyze the oxidative aromatization of tetrahydroquinolines into the corresponding quinolines. northumbria.ac.ukacs.org Furthermore, a one-pot, two-step chemoenzymatic cascade using horseradish peroxidase (HRP) followed by chemical oxidation can convert N-cyclopropyl-N-alkylanilines into 2-quinolone derivatives. acs.org These examples highlight the versatility of enzymes in mediating specific and complex transformations of the quinolinone core structure.
Table 3: Examples of Enzymatic Transformations of Quinoline/Quinolinone Scaffolds
This table provides a summary of different enzymes and their catalytic roles in the transformation of quinoline and its derivatives.
| Enzyme(s) | Substrate Type | Transformation Type | Product Type |
| Toluene dioxygenase (TDO), Naphthalene dioxygenase (NDO) | Quinolines, 2-Quinolone | cis-Dihydroxylation | cis-Dihydrodiols, Monohydroxylated derivatives |
| AsqJ (Fe/2OG dioxygenase) | Quinolone analogues | Asymmetric Epoxidation | Epoxidized quinolones |
| Monoamine Oxidase (MAO-N) | Tetrahydroquinolines (THQs) | Oxidative Aromatization | Quinolines |
| Horseradish Peroxidase (HRP) & Fe-mediated oxidation | N-cyclopropyl-N-alkylanilines | Annulation/Aromatization/Oxidation | 2-Quinolones |
| Information compiled from studies on dioxygenase and oxidase-catalyzed reactions. frontiersin.orgnih.govacs.org |
Future Directions and Emerging Research Avenues
Development of Novel Quinolinone-Based Scaffolds for Chemical Biology
The unique structural and photophysical properties of the 3-hydroxyquinolin-4(1H)-one framework make it an attractive starting point for the development of novel molecular probes and tools for chemical biology. The inherent fluorescence of some 3-hydroxyquinolone derivatives, for instance, opens avenues for their use in cellular imaging and as sensors for biological analytes.
Researchers are actively exploring the modification of the 3-Hydroxy-4-methylquinolin-2(1H)-one scaffold to create derivatives with enhanced or specific biological activities. By introducing various functional groups at different positions of the quinolinone ring, scientists aim to modulate the compound's properties to interact with specific biological targets. For example, derivatives of the closely related 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one have been utilized to synthesize quinoline-pyrimidine hybrid compounds with demonstrated cytotoxic activities against cancer cell lines. This highlights the potential of the core scaffold in developing new therapeutic agents.
Furthermore, the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) from 4-hydroxyquinolin-2(1H)-one precursors has been reported, with some of these derivatives showing promising biological activities. nih.govresearchgate.net These studies underscore the utility of the this compound core as a versatile building block for constructing more complex and biologically active molecules. The exploration of its derivatives as fluorescent probes is a particularly promising area of research, with some 2-aryl-3-hydroxyquinolin-4(1H)-one-carboxamides being investigated for their potential as molecular probes. researchgate.net
Table 1: Bioactivity of Quinolinone-Based Scaffolds
| Derivative Class | Starting Scaffold | Biological Activity Investigated | Reference |
| Quinoline-pyrimidine hybrids | 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | Cytotoxicity against cancer cell lines | researchgate.net |
| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | 4-hydroxyquinolin-2(1H)-one derivatives | Antiviral (anti-SARS-CoV-2 Mpro) | nih.govresearchgate.net |
| 2-aryl-3-hydroxyquinolin-4(1H)-one-carboxamides | 3-hydroxyquinolin-4(1H)-one | Potential as fluorescent molecular probes | researchgate.net |
Advanced Catalyst Design for Sustainable Quinolinone Synthesis
The synthesis of quinolinone derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, toxic reagents, and stoichiometric amounts of catalysts. The growing emphasis on green and sustainable chemistry has spurred the development of advanced catalytic systems for the efficient and environmentally benign synthesis of these important compounds.
Recent advancements in catalysis offer promising avenues for the sustainable production of this compound and its analogs. These include the use of heterogeneous catalysts, nanocatalysts, and biocatalysts, which offer advantages such as high efficiency, selectivity, and recyclability. For instance, bismuth chloride (BiCl3) has been utilized as a non-toxic and low-cost Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation, representing a greener alternative to traditional methods. nih.gov
The development of one-pot synthetic strategies and the use of greener solvents like water and ethanol are also key areas of focus. While specific catalytic systems for the direct, sustainable synthesis of this compound are still under exploration, the general progress in quinolinone synthesis provides a strong foundation for future research in this area. The application of metal-free protocols and photo-induced reactions are also emerging as powerful tools for constructing the quinolinone scaffold under mild conditions. mdpi.com
Table 2: Examples of Catalysts for Quinolinone Synthesis
| Catalyst Type | Example | Reaction Type | Sustainability Aspect |
| Lewis Acid | Bismuth Chloride (BiCl3) | Cyclocondensation | Non-toxic, low-cost, microwave-assisted |
| Metal-free | Not specified for target compound | Tandem cyclization | Avoids heavy metal contamination |
| Photocatalyst | Not specified for target compound | Photo-induced oxidative radical cyclization | Mild reaction conditions, use of light as an energy source |
Integration of Computational and Experimental Approaches for Rational Design of Bioactive Quinolinones
The synergy between computational modeling and experimental validation has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, this integrated approach is pivotal for the rational design of new derivatives with tailored biological activities and for understanding their mechanism of action at the molecular level.
Computational techniques such as molecular docking, density functional theory (DFT) calculations, and quantitative structure-activity relationship (QSAR) studies are being increasingly employed to predict the biological potential of quinolinone derivatives. For instance, molecular docking studies have been used to investigate the binding interactions of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) with the SARS-CoV-2 main protease, providing insights into their potential as antiviral agents. nih.govresearchgate.net
DFT calculations have been instrumental in understanding the structural and electronic properties of novel heteroaryl-substituted 4-hydroxy-1-methylquinolin-2(1H)-ones. nih.govrsc.orgresearchgate.net These theoretical studies help in predicting the reactivity, stability, and spectroscopic properties of newly designed molecules, thereby guiding synthetic efforts towards compounds with desired characteristics. The experimental validation of these computational predictions through synthesis and biological testing completes the iterative cycle of rational drug design. This integrated workflow accelerates the discovery of new bioactive quinolinones and provides a deeper understanding of their structure-activity relationships.
Table 3: Computational Methods in Quinolinone Research
| Computational Method | Application | Studied Derivatives | Reference |
| Molecular Docking | Prediction of binding modes and affinities with biological targets | 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | nih.govresearchgate.net |
| Density Functional Theory (DFT) | Investigation of electronic and structural properties | Novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one | nih.govrsc.orgresearchgate.net |
| ADMET Prediction | In silico assessment of pharmacokinetic properties | Quinoline-pyrimidine hybrid compounds | researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Hydroxy-4-methylquinolin-2(1H)-one derivatives, and how do reaction conditions influence yields?
- Methodological Answer : A widely used approach involves intramolecular cyclization of 2-acylaminobenzoate precursors under acidic or basic conditions. For example, refluxing in ethanol with KOH as a base (yields ~60-80%) is effective for forming the quinolinone core . Modifying substituents (e.g., methyl or phenyl groups) requires careful control of stoichiometry and temperature to avoid side reactions like over-alkylation. Characterization via H NMR and IR confirms the presence of key functional groups (e.g., C=O at ~1630 cm) .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers in 4-hydroxyquinolin-2(1H)-one derivatives?
- Methodological Answer :
- H NMR : Distinct signals for methyl groups (δ 3.5–3.7 ppm) and aromatic protons (δ 6.8–8.2 ppm) help distinguish substitution patterns. For instance, H-5 in the quinolinone ring appears as a doublet (J = 7.2–8.1 Hz) .
- IR : Hydrogen-bonded C=O (1625–1663 cm) and hydroxyl (3446–3447 cm) stretches confirm tautomeric forms .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for a diazepine-quinolinone hybrid) and fragmentation patterns validate connectivity .
Q. What protocols are recommended for evaluating the antimicrobial activity of this compound analogs?
- Methodological Answer : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Compounds are tested at 10–100 µg/mL in DMSO, with ciprofloxacin as a positive control. Zone-of-inhibition assays on agar plates further support activity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) reveals hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups). For example, in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, intermolecular H-bonds form chains along the b-axis, stabilizing the keto form over enol tautomers . Validate using PLATON or DIAMOND to analyze packing motifs and bond distances .
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions of halogenated 4-hydroxyquinolin-2(1H)-ones?
- Methodological Answer :
- Temperature Control : Reactions with amines (e.g., methylamine) at 40–60°C favor substitution at C-3 over C-7 .
- Catalysis : Use of Cu(I) or Pd(0) catalysts enhances selectivity for C–N bond formation in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, reducing side products .
Q. How do computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps) linked to antimicrobial or anticancer activity .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., DNA gyrase for antimicrobials; SIRT1 for anticancer agents). Validate with experimental IC values .
Q. What experimental approaches address discrepancies in reported reaction yields for 3-acetyl-4-hydroxyquinolin-2(1H)-one syntheses?
- Methodological Answer :
- Replication : Standardize starting material purity (HPLC >98%) and solvent drying (MgSO for ethanol).
- In Situ Monitoring : Use TLC or inline IR to track intermediates and optimize reaction times .
- Alternative Routes : Compare acetylation (acetic anhydride) vs. Claisen condensation (ethyl acetoacetate) pathways to identify yield-limiting steps .
Data Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial results for structurally similar 4-hydroxyquinolin-2(1H)-ones?
- Methodological Answer : Variability arises from:
- Strain Differences : Gram-negative bacteria may show resistance due to efflux pumps absent in Gram-positive strains .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance activity against C. albicans but reduce solubility, lowering bioavailability .
- Assay Conditions : MIC values vary with inoculum size (10 vs. 10 CFU/mL) and growth media (nutrient broth vs. RPMI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
